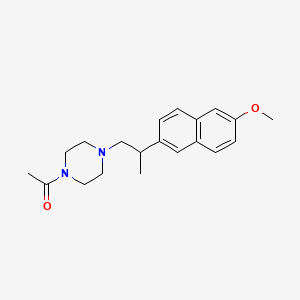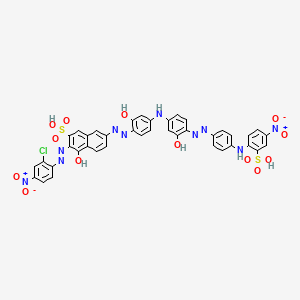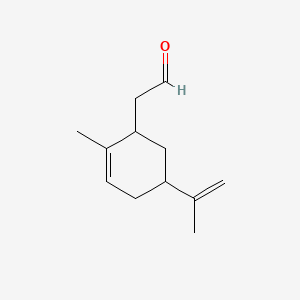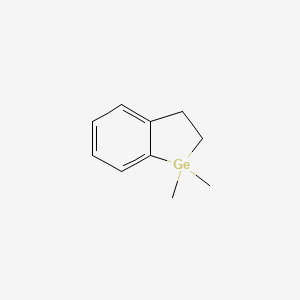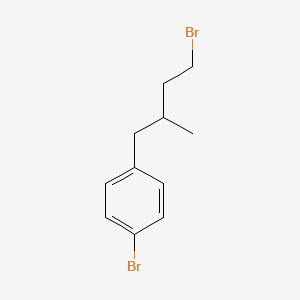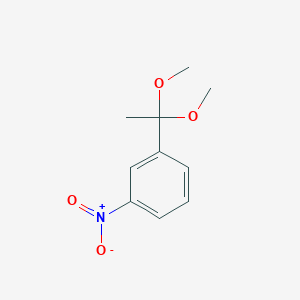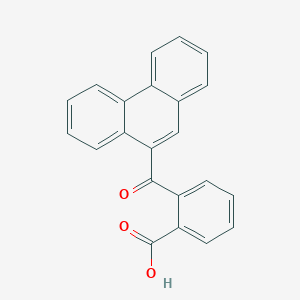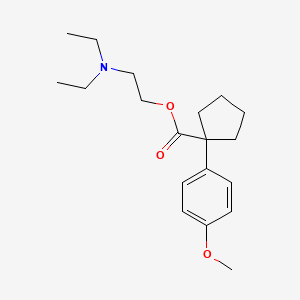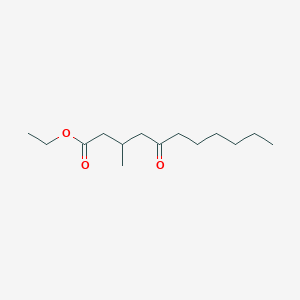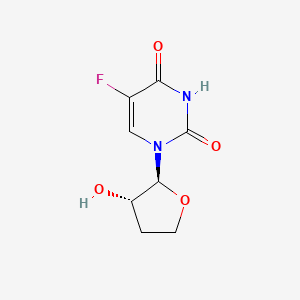
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-3-hydroxy-2-furanyl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil: is a synthetic derivative of 5-fluorouracil, a well-known chemotherapeutic agent. This compound is characterized by the presence of a tetrahydrofuran ring substituted with a hydroxyl group and a fluorouracil moiety. The unique structure of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective oxidation of the tetrahydrofuran ring using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Attachment of the Fluorouracil Moiety: The final step involves the coupling of the hydroxylated tetrahydrofuran intermediate with 5-fluorouracil. This can be achieved through nucleophilic substitution reactions using appropriate coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form a carbonyl group, leading to the formation of a lactone derivative.
Reduction: The fluorouracil moiety can be reduced under specific conditions to yield dihydrofluorouracil derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Lactone derivatives.
Reduction: Dihydrofluorouracil derivatives.
Substitution: Substituted fluorouracil derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Novel Derivatives: The unique structure of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil makes it a valuable intermediate for the synthesis of novel fluorouracil derivatives with potential therapeutic applications.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its inhibitory effects on enzymes involved in nucleotide metabolism.
Medicine:
Anticancer Research: As a derivative of 5-fluorouracil, trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil is explored for its potential anticancer properties, particularly in targeting rapidly dividing cancer cells.
Industry:
Pharmaceutical Development: The compound is utilized in the development of new chemotherapeutic agents and drug formulations.
Wirkmechanismus
The mechanism of action of trans-1-(3-Hydroxy-2-tetrahydrofuranyl)-5-fluorouracil involves its incorporation into the DNA and RNA of rapidly dividing cells, leading to the inhibition of thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, the compound disrupts DNA synthesis and induces cell death in cancer cells. Additionally, the hydroxylated tetrahydrofuran ring may enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil with improved pharmacokinetic properties.
Tegafur: Another prodrug of 5-fluorouracil, often used in combination therapies.
Uniqueness:
Enhanced Stability: The presence of the tetrahydrofuran ring may confer enhanced stability to the compound compared to 5-fluorouracil.
Improved Efficacy: The hydroxyl group in the tetrahydrofuran ring may improve the compound’s binding affinity to its molecular targets, potentially leading to increased anticancer activity.
Eigenschaften
CAS-Nummer |
71145-47-6 |
|---|---|
Molekularformel |
C8H9FN2O4 |
Molekulargewicht |
216.17 g/mol |
IUPAC-Name |
5-fluoro-1-[(2S,3S)-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O4/c9-4-3-11(8(14)10-6(4)13)7-5(12)1-2-15-7/h3,5,7,12H,1-2H2,(H,10,13,14)/t5-,7-/m0/s1 |
InChI-Schlüssel |
LSPXWMNNFIJOEM-FSPLSTOPSA-N |
Isomerische SMILES |
C1CO[C@@H]([C@H]1O)N2C=C(C(=O)NC2=O)F |
Kanonische SMILES |
C1COC(C1O)N2C=C(C(=O)NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


